Cas no 88223-35-2 (2-Bromo-9,9-dibutylfluorene)

2-Bromo-9,9-dibutylfluorene structure
2-Bromo-9,9-dibutylfluorene structure
Product Name:2-Bromo-9,9-dibutylfluorene
N.o CAS:88223-35-2
MF:C21H25Br
MW:357.32720541954
MDL:MFCD12031333
CID:640709
Update Time:2023-12-05

2-Bromo-9,9-dibutylfluorene Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Bromo-9,9-dibutyl-9H-fluorene
    • 2-Bromo-9,9-dibutylfluorene
    • 2-BROMO-9,9-DI-N-BUTYLLFLUORENE
    • 2-BROMO-9,9-DI-N-BUTYLFLUOREN
    • 9H-Fluorene, 2-bromo-9,9-dibutyl-
    • 2-Bromo-9,9-dibutyl-9H-fluorene (ACI)
    • MDL: MFCD12031333
    • Inchi: 1S/C21H25Br/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22)15-20(18)21/h7-12,15H,3-6,13-14H2,1-2H3
    • Chave InChI: AVCNDQUBVOMMSL-UHFFFAOYSA-N
    • SMILES: BrC1C=C2C(C3C(C2(CCCC)CCCC)=CC=CC=3)=CC=1

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Átomos Pesados: 22
  • Contagem de Ligações Rotativas: 6

Propriedades Experimentais

  • Ponto de Fusão: 53.0 to 57.0 deg-C
  • Ponto de ebulição: 434.6℃ at 760 mmHg
  • Ponto de Flash: 207.715℃

2-Bromo-9,9-dibutylfluorene Informações de segurança

2-Bromo-9,9-dibutylfluorene Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A019150248-5g
2-Bromo-9,9-dibutyl-9H-fluorene
88223-35-2 95%
5g
$263.68 2023-08-31
Alichem
A019150248-10g
2-Bromo-9,9-dibutyl-9H-fluorene
88223-35-2 95%
10g
$407.40 2023-08-31
Alichem
A019150248-25g
2-Bromo-9,9-dibutyl-9H-fluorene
88223-35-2 95%
25g
$760.32 2023-08-31
TRC
B687698-50mg
2-Bromo-9,9-dibutylfluorene
88223-35-2
50mg
$ 50.00 2022-04-02
TRC
B687698-100mg
2-Bromo-9,9-dibutylfluorene
88223-35-2
100mg
$ 65.00 2022-04-02
TRC
B687698-500mg
2-Bromo-9,9-dibutylfluorene
88223-35-2
500mg
$ 135.00 2022-04-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5127-1g
2-Bromo-9,9-dibutylfluorene
88223-35-2 98.0%(GC)
1g
¥210.0 2022-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5127-5g
2-Bromo-9,9-dibutylfluorene
88223-35-2 98.0%(GC)
5g
¥750.0 2022-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NY274-250mg
2-Bromo-9,9-dibutylfluorene
88223-35-2 97%
250mg
118CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NY274-1g
2-Bromo-9,9-dibutylfluorene
88223-35-2 97%
1g
289CNY 2021-05-08

2-Bromo-9,9-dibutylfluorene Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Acetone ;  3 h, 80 °C
Referência
Diphenylamino end-capped oligofluorenes with enhanced functional properties for blue light emission: Synthesis and structure-property relationships
Li, Zhong Hui; et al, Chemistry - A European Journal, 2005, 11(11), 3285-3293

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dimethyl sulfoxide ,  Water ;  rt; 3 h, rt
Referência
A generic and effective strategy for highly effective "intrinsic" molecular luminescence in the condensed state
Zhu, Yakun; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2013, 1(34), 5277-5284

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide Solvents: Dimethyl sulfoxide ;  rt → 10 °C; 45 min, 10 °C; 10 °C → 20 °C; overnight, 20 °C
Referência
Substitution of carbazole modified fluorenes as π-extension in Ru(II) complex-influence on performance of dye-sensitized solar cells
Chandrasekharam, Malapaka; et al, Advances in OptoElectronics, 2011, 963068,

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide
Referência
New bithiazole-functionalized organic photosensitizers for dye-sensitized solar cells
Lai, Lai-Fan; et al, Dyes and Pigments, 2013, 96(2), 516-524

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ;  overnight, 90 °C
2.1 Reagents: N-Bromosuccinimide Solvents: Acetone ;  3 h, 80 °C
Referência
The synthesis, photophysical and electrochemical properties of a series of novel 3,8,13-substituted triindole derivatives
Zhu, Tianhao; et al, Dyes and Pigments, 2012, 95(3), 679-688

Método de produção 6

Condições de reacção
1.1 Reagents: Bromine Solvents: Dimethylformamide ;  2 h, cooled
2.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ;  12 h, rt → reflux
Referência
Synthesis and properties of N-(9,9-dibutyl-9H-fluoren-2-yl) phenanthren-9-amine
Liu, Hui, Guangzhou Huagong, 2015, 43(16), 114-115

Método de produção 7

Condições de reacção
1.1 Reagents: Propylene carbonate ,  N-Bromosuccinimide ;  60 °C
2.1 Reagents: Potassium hydroxide ,  Potassium iodide Solvents: Dimethyl sulfoxide ;  60 °C
Referência
Blue-light-emitting multifunctional triphenylamine-centered starburst quinolines: synthesis, electrochemical and photophysical properties
Jiang, Peng; et al, Organic & Biomolecular Chemistry, 2012, 10(24), 4704-4711

Método de produção 8

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Acetone ;  overnight, 80 °C
Referência
Synthesis and structure-property relationships of symmetric ambipolar quaterfluorene-containing oxadiazole as a central core and diphenylamine as end-capping moieties
Yang, Fan; et al, Australian Journal of Chemistry, 2008, 61(7), 541-546

Método de produção 9

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Acetone ;  3 h, 80 °C
Referência
The synthesis, photophysical and electrochemical properties of a series of novel 3,8,13-substituted triindole derivatives
Zhu, Tianhao; et al, Dyes and Pigments, 2012, 95(3), 679-688

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dimethyl sulfoxide ,  Water ;  30 min, 0 °C
1.2 6 h, rt
Referência
Triindolo-Truxene Derivatives: Design, Synthesis, and Fine-Tuning of Electronic Properties and Molecular Assembly through Molecular Engineering
Chen, Jun-Bo; et al, Chemistry - A European Journal, 2019, 25(5), 1293-1299

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride ,  Tetrabutylammonium chloride Solvents: Dimethyl sulfoxide ,  Water ;  12 h, 100 °C
Referência
Novel Star-Shaped Triphenylamine-Based Molecular Glasses and Their Use in OFETs
Sonntag, Martin; et al, Chemistry of Materials, 2005, 17(11), 3031-3039

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ;  rt → 90 °C; 5 h, 90 °C; 90 °C → rt
1.2 Solvents: Water ;  rt
Referência
Generation and Spectroscopic Profiles of Stable Multiarylaminium Radical Cations Bridged by Fluorenes
Chang, Chao-Che; et al, Organic Letters, 2011, 13(10), 2702-2705

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  1 h, rt
2.1 Reagents: N-Bromosuccinimide Solvents: Propylene carbonate ;  57 °C; 30 min, 60 °C
Referência
A study of two thermostable NLO chromophores with different π-electron bridges using fluorene as the donor
Wang, Haoran; et al, New Journal of Chemistry, 2015, 39(2), 1038-1044

Método de produção 14

Condições de reacção
Referência
Porphyrin sensitizers with modified indoline donors for dye-sensitized solar cells
Song, Heli; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2018, 6(15), 3927-3936

Método de produção 15

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ;  overnight, 90 °C
2.1 Reagents: N-Bromosuccinimide Solvents: Acetone ;  3 h, 80 °C
Referência
Diphenylamino end-capped oligofluorenes with enhanced functional properties for blue light emission: Synthesis and structure-property relationships
Li, Zhong Hui; et al, Chemistry - A European Journal, 2005, 11(11), 3285-3293

Método de produção 16

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Propylene carbonate ;  2 min, 60 °C
2.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide Solvents: Dimethyl sulfoxide ;  rt; 1 h, rt
Referência
A "turn-on" fluorescent sensor for ultrasensitive detection of melamine based on a new fluorescence probe and AuNPs
Lu, Qiujun; et al, Analyst (Cambridge, 2015, 140(4), 1155-1160

2-Bromo-9,9-dibutylfluorene Raw materials

2-Bromo-9,9-dibutylfluorene Preparation Products

2-Bromo-9,9-dibutylfluorene Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:88223-35-2)2-Bromo-9,9-dibutylfluorene
Número da Ordem:A862281
Estado das existências:in Stock
Quantidade:25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:34
Preço ($):151.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:88223-35-2)2-Bromo-9,9-dibutylfluorene
A862281
Pureza:99%
Quantidade:25g
Preço ($):151.0
E- mail